molecular formula C9H12ClF3O B1432477 2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone CAS No. 2059913-70-9

2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone

Cat. No.: B1432477
CAS No.: 2059913-70-9
M. Wt: 228.64 g/mol
InChI Key: WYPHFWWWFLRSCZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone is a chemical compound with the molecular formula C₉H₁₂ClF₃O. It is known for its unique structure, which includes a trifluoromethyl group attached to a cyclohexyl ring, making it a valuable compound in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone typically involves the chlorination of 1-(4-trifluoromethyl-cyclohexyl)-ethanone. This reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(4-trifluoromethyl-cyclohexyl)-ethanone is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity, lipophilicity, and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-chloro-1-[4-(trifluoromethyl)cyclohexyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPHFWWWFLRSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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